molecular formula C7H8N4 B1506604 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1506604
M. Wt: 148.17 g/mol
InChI Key: KLKVKPZDFNWGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H8N4/c1-5-2-6-7(8)9-4-10-11(6)3-5/h2-4H,1H3,(H2,8,9,10)

InChI Key

KLKVKPZDFNWGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C(=NC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Intermediate AAE) (316 mg, 1.48 mmol) and Bis(diphenylphosphino)ferrocenepalladium dichloride (30 mg, 0.037 mmol) in 1,4-dioxane (10 mL), was added dimethyl zinc (2.97 mL, 5.93 mmol, 2.0 M in toluene). The mixture was allowed to stir at 90° C. for 17 hr and then cooled to 0° C. The reaction was quenched with MeOH (1.0 mL) and partitioned between ethyl acetate (200 mL) and potassium phosphate dibasic pH 10 buffer (100 mL). The layers were separated and the organic phase was washed with brine, dried (Na2SO4), and concentrated to dryness. Trituration with Et2O afforded 175 mg (79%) of the desired product. 1H-NMR (DMSO-d6) δ 7.69 (s, 1H), 7.39 (s, 1H), 6.61 (s, 1H), 2.18 (s, 3H); MS [M+H]+=148.9; LCMS RT=1.16.
Quantity
316 mg
Type
reactant
Reaction Step One
[Compound]
Name
Bis(diphenylphosphino)ferrocenepalladium dichloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.